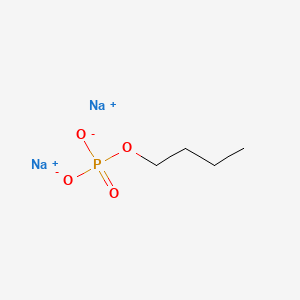

Disodium butyl phosphate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

53126-67-3 |

|---|---|

Molecular Formula |

C4H9Na2O4P |

Molecular Weight |

198.07 g/mol |

IUPAC Name |

disodium;butyl phosphate |

InChI |

InChI=1S/C4H11O4P.2Na/c1-2-3-4-8-9(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 |

InChI Key |

VCFILMCOJAQDAY-UHFFFAOYSA-L |

Canonical SMILES |

CCCCOP(=O)([O-])[O-].[Na+].[Na+] |

Related CAS |

1623-15-0 (Parent) |

Origin of Product |

United States |

Sophisticated Analytical Characterization and Methodological Development

Advanced Chromatographic Techniques for Purity and Compositional Analysis

Chromatographic methods are indispensable for separating Disodium (B8443419) butyl phosphate (B84403) from its synthetic precursors, degradation products, and other impurities. The development of robust chromatographic techniques is fundamental to quality control and compositional analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile, polar compounds like Disodium butyl phosphate. chromatographyonline.com Method development is centered on optimizing separation efficiency, peak shape, and detection sensitivity. amazonaws.comasianjpr.com A reverse-phase HPLC method is typically developed for organophosphorus compounds, allowing for the separation of the main analyte from related substances. researchgate.net

The development process involves a systematic evaluation of stationary phases, mobile phase composition, pH, and detector settings. amazonaws.com For a compound like this compound, a C18 column is often a suitable choice for the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. core.ac.uk The pH of the mobile phase is a critical parameter that influences the ionization state and retention of the analyte. Gradient elution, where the mobile phase composition is changed during the analytical run, is often employed to achieve optimal separation of compounds with varying polarities. researchgate.net Detection is commonly performed using an Ultraviolet (UV) detector, although mass spectrometry (MS) can be coupled with HPLC for more definitive identification. acs.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.02 M Potassium Phosphate Buffer (pH 6.8) | Controls pH and ensures analyte is in a consistent ionization state. |

| Mobile Phase B | Acetonitrile | Organic modifier to control the elution strength of the mobile phase. |

| Gradient Program | 0-15 min, 10-90% B; 15-20 min, 90% B; 20-25 min, 10% B | Ensures elution of both polar and less polar impurities. |

| Flow Rate | 1.0 mL/min | Optimizes separation efficiency and analysis time. |

| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |

| Detector | UV at 210 nm | Detects the phosphate chromophore at low wavelengths. |

| Injection Volume | 10 µL | Standard volume for quantitative analysis. |

While this compound itself is non-volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile byproducts that may be present from its synthesis or degradation. drawellanalytical.comcromlab-instruments.es These byproducts could include residual solvents or related organophosphorus compounds. iaea.org For GC-MS analysis, derivatization is often necessary for polar analytes like dibutyl phosphate to increase their volatility. scirp.org A common derivatization agent is diazomethane (B1218177), which converts the acidic phosphate group into its more volatile methyl ester. iaea.orgscirp.org

The GC separates the volatile components of a sample mixture, and the mass spectrometer provides detailed structural information for identification. frontiersin.org The mass spectrometer fragments the eluting compounds into characteristic ions, and the resulting mass spectrum serves as a molecular fingerprint. researchgate.net This technique offers high sensitivity and selectivity, making it ideal for trace-level impurity analysis. mdpi.com

Table 2: Potential Volatile Byproducts in this compound and GC-MS Signatures

| Potential Byproduct | Chemical Formula | Derivatization Required | Characteristic Mass Ions (m/z) |

| Butanol | C₄H₁₀O | No | 74, 56, 43, 41, 31 |

| Tributyl phosphate | C₁₂H₂₇O₄P | No | 266, 211, 155, 99 |

| Dibutyl phosphate | C₈H₁₉O₄P | Yes (e.g., methylation) | Dependent on derivative; allows for separation from non-volatile matrix. |

| Monobutyl phosphate | C₄H₁₁O₄P | Yes (e.g., methylation) | Dependent on derivative; enables detection of polar degradants. |

Ion Chromatography (IC) is the preferred method for the analysis of ionic species. thermofisher.com In the context of this compound, IC is crucial for quantifying the sodium counterions to confirm the salt's stoichiometry. shimadzu.com It is also used to detect and quantify other inorganic anionic and cationic impurities, such as phosphate, phosphite, chloride, or sulfate (B86663), that might be present. thermofisher.comresearchgate.net

The technique utilizes an ion-exchange column to separate ions based on their charge and affinity for the stationary phase. nestgrp.com A conductivity detector is typically used, often in conjunction with a suppressor system. thermofisher.com The suppressor reduces the background conductivity of the eluent and enhances the signal of the analyte ions, thereby increasing the sensitivity of the method. iaea.org This allows for the accurate determination of trace levels of ionic impurities alongside the primary counterions. researchgate.netosti.gov

Table 3: Typical Ion Chromatography Conditions for Counterion and Anionic Impurity Analysis

| Parameter | Condition for Cation (Na⁺) Analysis | Condition for Anion (PO₄³⁻) Analysis |

| Analytical Column | IonPac CS12A or equivalent | Dionex IonPac AS28-Fast-4µm or equivalent thermofisher.com |

| Guard Column | IonPac CG12A or equivalent | Dionex IonPac AG28-Fast-4µm or equivalent |

| Eluent | 20 mN Methanesulfonic acid | 30 mM Potassium Hydroxide |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | Suppressed Conductivity | Suppressed Conductivity researchgate.net |

| Suppressor | Cation Self-Regenerating Suppressor (CSRS) | Anion Self-Regenerating Suppressor (ASRS) |

| Injection Volume | 25 µL | 25 µL |

Spectroscopic and Spectrometric Elucidation of Molecular Structure

Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of this compound. These methods provide detailed information about the connectivity of atoms and the types of functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structures. nih.gov For this compound, ¹H, ¹³C, and ³¹P NMR experiments are particularly informative. acs.org ³¹P NMR is highly specific for phosphorus-containing compounds and provides a distinct signal whose chemical shift is characteristic of the chemical environment of the phosphorus nucleus. researchgate.netresearchgate.net

¹H NMR spectroscopy provides information about the structure of the butyl chains. The chemical shifts, integration, and coupling patterns of the proton signals allow for the complete assignment of the butyl group's methylene and methyl protons. researchgate.net For instance, the protons on the carbon adjacent to the phosphate oxygen will appear at a different chemical shift than the terminal methyl protons. Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule. The combination of these NMR techniques allows for the unequivocal confirmation of the compound's covalent structure. cdnsciencepub.com

Table 4: Predicted NMR Data for the Butyl Phosphate Moiety in this compound (in D₂O)

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ³¹P | O=P(O⁻)₂ | 0 to 5 (relative to 85% H₃PO₄) | Singlet | N/A |

| ¹H | O-CH ₂- | ~3.8 - 4.0 | Triplet | ~6-7 |

| ¹H | -CH₂-CH ₂- | ~1.5 - 1.7 | Multiplet | ~7-8 |

| ¹H | -CH₂-CH ₂-CH₃ | ~1.3 - 1.5 | Sextet | ~7-8 |

| ¹H | -CH ₃ | ~0.8 - 1.0 | Triplet | ~7 |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. mdpi.com The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrational modes of specific chemical bonds. nih.gov For this compound, these techniques can confirm the presence of the phosphate group (P=O and P-O bonds) and the alkyl (C-H, C-C, and C-O) portions of the molecule. rsc.orgnih.gov

The strong absorption band corresponding to the P=O stretching vibration is particularly characteristic of organophosphorus compounds and is typically observed in the IR spectrum. researchgate.net The P-O-C stretching vibrations also give rise to distinct bands. researchgate.net Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum. researchgate.net The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, which is useful for structural confirmation and for identifying impurities that may have different functional groups. chalcogen.ro

Table 5: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| P=O Stretch | Phosphate | 1250 - 1300 | IR (Strong) |

| P-O⁻ Stretch (asym) | Phosphate | 1100 - 1200 | IR (Strong) |

| P-O⁻ Stretch (sym) | Phosphate | 950 - 1050 | Raman (Strong), IR (Medium) |

| P-O-C Stretch | Phosphate Ester | 990 - 1050 | IR (Strong) |

| C-H Stretch (alkyl) | Butyl Chain | 2850 - 3000 | IR (Strong), Raman (Strong) |

| C-H Bend (alkyl) | Butyl Chain | 1350 - 1470 | IR (Medium) |

| O-P-O Bend | Phosphate | 500 - 650 | IR (Medium) researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS provides the high mass accuracy necessary to determine the elemental composition of a molecule from its exact mass. This capability is crucial for distinguishing between isomers and compounds with the same nominal mass but different elemental formulas.

The process involves ionizing the this compound molecule and measuring its mass-to-charge ratio (m/z) with very high precision. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly employed. For this compound (C₄H₉Na₂O₄P), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would yield a mass value that is then compared to the theoretical value. A low mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the compound's elemental composition and, by extension, its identity. eurl-pesticides.eu This level of accuracy is indispensable in research, quality control, and regulatory compliance for confirming the structure of synthetic products and identifying metabolites or degradation products in complex samples. cardiosomatics.runih.gov

Table 1: Illustrative HRMS Data for this compound (as the [M-2Na+H]⁻ ion)

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₁₀O₄P⁻ |

| Theoretical Monoisotopic Mass (Da) | 153.0266 |

| Experimentally Measured Mass (Da) | 153.0264 |

| Mass Difference (mDa) | 0.2 |

| Mass Error (ppm) | 1.3 |

Note: The data in this table is illustrative and represents typical results obtained from HRMS analysis.

Diffraction and Microscopy Techniques for Solid-State Analysis

The physical properties and behavior of this compound in its solid form are critically dependent on its crystalline structure and particle morphology. Techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) provide essential insights into these solid-state characteristics.

X-ray Diffraction (XRD) is the definitive method for determining the crystalline structure of solid materials. When a beam of X-rays is directed at a crystalline sample of this compound, the atoms in the crystal lattice diffract the X-rays in a predictable pattern of intensities and angles. This diffraction pattern serves as a unique fingerprint for the specific crystalline phase of the compound. researchgate.net

Table 2: Representative X-ray Diffraction Peak List for a Crystalline Organophosphate Salt

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 45 |

| 20.4 | 4.35 | 80 |

| 25.8 | 3.45 | 60 |

Note: This table is a hypothetical representation of XRD data for a crystalline organophosphate salt, illustrating the type of information obtained from the analysis.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology and microstructure of solid this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface topography. In this technique, a focused beam of electrons scans the surface of the sample, and detectors collect the secondary electrons emitted from the surface. The resulting image reveals details about particle size, shape, and surface texture. researchgate.net For this compound, SEM could be used to characterize the morphology of its powders, such as whether the particles are crystalline, amorphous, or aggregated, and to assess their size distribution. researchgate.net

Transmission Electron Microscopy (TEM) , in contrast, provides information about the internal structure of the material. A beam of electrons is transmitted through an ultra-thin slice of the sample. The interaction of the electrons with the material creates an image that can reveal details about the crystal lattice, defects, and the presence of different phases at the nanoscale. youtube.com High-resolution TEM (HRTEM) can even visualize the atomic arrangement within the crystal. researchgate.net

Quantitative Analytical Methodologies in Diverse Matrices

The accurate quantification of this compound is essential in various applications, from quality control of industrial products to environmental monitoring. Methodologies must be developed and validated to measure its concentration, often at trace levels, in complex matrices.

Detecting and quantifying minute amounts of this compound in industrial formulations and wastewater (effluents) is a significant analytical challenge due to the complexity of these matrices. researchgate.net Techniques combining a powerful separation method, such as liquid chromatography (LC), with a sensitive and selective detector, like tandem mass spectrometry (MS/MS), are typically employed. nih.gov

LC-MS/MS methods offer excellent sensitivity and specificity. The liquid chromatography step separates the target analyte, this compound, from other components in the sample. The tandem mass spectrometer then provides confident identification and quantification, even at very low concentrations. nih.gov The validation of such methods is crucial and involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). actahort.orgakjournals.com These validated methods are essential for monitoring industrial processes and ensuring compliance with environmental regulations. researchgate.net

Table 3: Performance Characteristics of a Typical LC-MS/MS Method for Organophosphate Analysis

| Parameter | Typical Value |

|---|---|

| Limit of Detection (LOD) | 0.01 - 1.0 µg/L |

| Limit of Quantification (LOQ) | 0.05 - 5.0 µg/L |

| Linearity (R²) | >0.99 |

| Recovery (%) | 80 - 115% |

| Relative Standard Deviation (RSD %) | <15% |

Note: The values presented are representative of analytical methods developed for trace analysis of organophosphates in complex matrices.

The reliability and accuracy of any quantitative analysis depend on the availability of high-purity Standard Reference Materials (SRMs). hpc-standards.com An SRM for this compound would be a highly characterized material with a certified concentration and an associated uncertainty value. nist.gov

The development of an SRM involves several key steps:

Synthesis and Purification: High-purity this compound is synthesized and rigorously purified to remove any impurities.

Characterization: The material's identity and purity are confirmed using a suite of analytical techniques, including NMR, HRMS, and elemental analysis.

Value Assignment: The concentration of the analyte in the SRM is determined using one or more primary analytical methods at a metrology institute. This process involves rigorous testing and statistical analysis to assign a certified value.

Validation and Stability Studies: The method is validated to ensure it is fit for its intended purpose. nih.gov Stability studies are conducted to determine the shelf-life of the SRM under specified storage conditions. nih.gov

While a specific SRM for this compound may not be universally available, reference standards for related compounds, such as tri-n-butyl phosphate, are provided by pharmacopoeias and chemical suppliers for use in laboratory tests and as primary calibration standards. nist.govsigmaaldrich.com

Based on a comprehensive search for scientific literature, there are no specific inter-laboratory comparison studies available for the analytical robustness of "this compound." Research and data tables pertaining to round-robin tests or collaborative trials to establish the reproducibility and reliability of analytical methods for this particular compound are not present in the available scientific and technical publications.

Therefore, the section on "Interlaboratory Comparison Studies for Analytical Robustness" cannot be completed with the required detailed research findings and data tables.

Fundamental Mechanistic Investigations in Non Biological Systems

Complexation Chemistry and Chelation Mechanism Studies

The phosphate (B84403) moiety of disodium (B8443419) butyl phosphate is a potent chelating agent for a variety of metal ions. This section delves into the fundamental principles governing its interaction with metal centers in non-biological environments, drawing upon research on analogous organophosphorus compounds to elucidate the underlying mechanisms.

The ability of organophosphates to sequester metal ions is fundamental to their application in solvent extraction processes, particularly in hydrometallurgy and nuclear fuel reprocessing. The neutral extractant tri-n-butyl phosphate (TBP), a chemical analog of the butyl phosphate anion, is widely used for the liquid-liquid extraction of uranium, plutonium, and thorium from acidic solutions. acs.org The extraction process relies on the formation of a neutral complex between the metal nitrate (B79036) salt and TBP, which is soluble in an organic diluent like kerosene (B1165875) or dodecane. acs.org

The general equilibrium for the extraction of a metal ion like Plutonium(IV) can be represented as:

Pu(NO₃)₄(aq) + 2TBP(org) ⇌ Pu(NO₃)₄·2TBP(org)

Computational studies using density functional theory (DFT) have been employed to investigate the extraction behavior of TBP with metal nitrates. These studies provide insight into the thermodynamics of the sequestration process. The calculated extraction energies indicate a strong driving force for the transfer of the metal ion from the aqueous to the organic phase. For instance, the extraction energies for Pu(IV) and Zr(IV) have been estimated, highlighting the selectivity of the phosphate ligand. acs.orgnih.gov

Calculated Extraction Energies for Metal Nitrates with TBP

| Metal Ion | Extraction Energy (kcal/mol) |

|---|---|

| Plutonium(IV) | -73.1 |

| Zirconium(IV) | -57.6 |

Data derived from computational studies on Tri-n-butyl phosphate (TBP), a chemical analog of the butyl phosphate anion. acs.orgnih.gov

The significant negative extraction energies confirm the spontaneous nature of the metal ion sequestration by the phosphate ligand. The difference in extraction energies between Pu(IV) and Zr(IV) underscores the selectivity that can be achieved in these systems, a critical aspect in processes like nuclear fuel reprocessing where separation of different metal ions is required. acs.orgnih.gov

The stoichiometry and geometry of the complexes formed between organophosphates and metal ions are crucial for understanding the chelation mechanism. X-ray diffraction studies on coordination polymers formed from the reaction of metal salts with di-tert-butyl phosphate reveal the diverse structural forms that can be adopted. For example, with manganese(II), a structure featuring alternating triple and single di-tert-butyl phosphate bridges between adjacent metal ions is observed. mdpi.com In contrast, with copper(II), uniform double bridges are formed. mdpi.com These studies demonstrate the flexibility of the phosphate group in coordinating to metal centers.

Computational modeling provides further detail on the geometry of these complexes. For the Pu(NO₃)₄·2TBP complex, the calculated structural parameters are in good agreement with experimental data. nih.gov Analysis of the electron density through Atoms in Molecules (AIM) theory reveals that the bonds between the metal center and the oxygen atoms of the phosphate group (M–O{TBP}) and the nitrate groups (M–O{NO₃}) have a considerable amount of ionic character. acs.orgnih.gov This indicates that the interaction is not purely covalent but involves a significant electrostatic component, which is typical for the interaction of hard metal cations with oxygen-based ligands.

Using a classical thermodynamic approach, the enthalpy change (ΔH), Gibbs free energy change (ΔG), and entropy change (ΔS) for the formation of these complexes can be determined from the variation of the formation constants with temperature. researchgate.net For instance, the enthalpy changes for the formation of TBP·HNO₃ and TBP·2HNO₃ have been calculated from the slope of plots of the natural logarithm of the equilibrium constant versus the inverse of temperature. researchgate.net Such studies are foundational for understanding the driving forces of complex formation, which include both enthalpic contributions from bond formation and entropic contributions related to changes in the solvation and degrees of freedom of the reacting species. researchgate.net While kinetic stability is distinct from thermodynamic stability, it is also a critical factor in the practical application of chelating agents, as it determines how quickly the complex forms and dissociates. nih.gov

Interfacial Phenomena and Surface Interaction Dynamics

As an amphiphilic molecule with a polar phosphate head group and a nonpolar butyl tail, disodium butyl phosphate exhibits significant activity at interfaces. This section explores its behavior at solid-liquid and liquid-liquid interfaces, including its tendency to form organized structures in solution.

The interaction of this compound with surfaces is governed by the affinity of its constituent parts for the adjacent phases. At a liquid-liquid interface, such as between water and an immiscible organic solvent, the amphiphilic nature of the molecule leads to its accumulation at the interface. Molecular dynamics simulations of TBP at a water-chloroform interface show that at low concentrations, TBP acts as a surfactant, forming a monolayer with an amphiphilic orientation. acs.org The phosphate head groups are oriented towards the aqueous phase, while the butyl chains extend into the organic phase. acs.org

At solid-liquid interfaces, alkyl phosphates have been shown to form self-assembled monolayers (SAMs) on various metal oxide surfaces, including aluminum oxide, titanium oxide, and zirconium oxide. acs.orgresearchgate.net This adsorption is driven by the strong interaction between the phosphate head group and the metal oxide surface. The resulting monolayer can dramatically alter the surface properties, for instance, rendering a hydrophilic surface highly hydrophobic. acs.org

The adsorption of organic molecules from a solution onto a solid surface can often be described by adsorption isotherms, which relate the amount of adsorbed substance to its concentration in the solution at a constant temperature. The Freundlich isotherm is a commonly used empirical model for adsorption on heterogeneous surfaces.

The Freundlich equation is given by:

Qₑ = Kբ Cₑ^(1/n)

where:

Qₑ is the amount of substance adsorbed per unit mass of adsorbent at equilibrium.

Cₑ is the equilibrium concentration of the substance in solution.

Kբ and n are Freundlich constants that are specific to the adsorbate-adsorbent system, with Kբ relating to the adsorption capacity and 1/n indicating the adsorption intensity.

Studies on the adsorption of di-n-butyl phthalate, another butyl-containing organic compound, onto soil particles have shown that the process fits the Freundlich model well. nih.gov The kinetics of such adsorption processes often follow a pseudo-second-order model, indicating that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. nih.gov

In aqueous solutions, surfactant molecules like this compound can spontaneously self-assemble into organized aggregates called micelles once a certain concentration, known as the critical micelle concentration (CMC), is reached. wikipedia.org Below the CMC, the surfactant molecules exist predominantly as monomers. Above the CMC, additional surfactant molecules form micelles, in which the hydrophobic butyl tails are sequestered from the water in the core of the structure, and the hydrophilic disodium phosphate head groups are exposed to the aqueous environment on the surface. wikipedia.org

The CMC is a key characteristic of a surfactant. For disodium dodecyl phosphate, a longer-chain analog of this compound, the CMC has been reported to be 2.9 mmol/L at 60°C. mdpi.com Generally, the CMC decreases as the length of the hydrophobic alkyl chain increases. Therefore, the CMC for this compound would be expected to be higher than that of its dodecyl counterpart. The determination of the CMC can be achieved through various methods, such as measuring the change in surface tension with surfactant concentration or using fluorescence depolarization techniques. mdpi.comnih.gov In the latter method, a hydrophobic fluorescent probe is introduced into the solution. The fluorescence intensity increases sharply upon incorporation of the probe into the hydrophobic core of the newly formed micelles, allowing for the determination of the CMC. nih.gov

The self-assembly of alkyl phosphates is not limited to micelle formation. Depending on factors such as concentration, temperature, and the presence of other substances, they can form various lyotropic mesophases, such as hexagonal or lamellar structures, in concentrated aqueous solutions. researchgate.net This rich phase behavior is a hallmark of amphiphilic molecules and is central to their wide range of applications.

Reactivity Studies in Industrial Process Environments

The hydrolytic stability of this compound is intrinsically linked to the conditions of its formation, often as a degradation product of tri-n-butyl phosphate (TBP) in industrial settings like the PUREX process. scispace.comresearchgate.net The hydrolysis of TBP under alkaline conditions (using sodium hydroxide) proceeds via a nucleophilic substitution reaction, yielding this compound (NaDBP) and butanol as primary products. researchgate.netrsc.org This reaction can be autocatalytic; the formation of NaDBP creates a third liquid phase that dissolves both TBP and NaOH, thereby bringing the reactants together and accelerating the reaction rate after an initial induction period. researchgate.netrsc.orglookchem.com

The rate of hydrolysis is highly dependent on both temperature and the concentration of the alkaline medium. researchgate.net Studies on the hydrolysis of TBP in n-dodecane show that temperature is the most significant factor influencing the reaction rate. researchgate.net While base-catalyzed hydrolysis of TBP often stops with the formation of dibutyl phosphate, the salt itself is susceptible to further hydrolysis under forcing conditions. nih.govosti.gov Elevated temperatures and high pH can drive the subsequent hydrolysis of the second ester linkage in the DBP⁻ anion to form the monosodium monobutyl phosphate (Na₂MBP). researchgate.net

Conversely, under acidic conditions, the hydrolysis of TBP also produces dibutyl phosphoric acid (HDBP). scispace.comosti.gov The rate of acid hydrolysis increases with both temperature and acid concentration. osti.gov Therefore, the stability of the dibutyl phosphate anion is a function of pH and temperature, existing as an intermediate in the complete hydrolysis of TBP to phosphoric acid.

Below is a data table summarizing the optimized conditions for the alkaline hydrolysis of TBP, which results in the formation of this compound.

| Parameter | Condition | Outcome |

|---|---|---|

| NaOH Concentration | 12.5 M | Nearly complete hydrolysis (>99.5%) achieved in under 3 hours. |

| Temperature | > 353 K (> 80 °C) | |

| Aqueous/Organic Phase Ratio | > 1/3 | |

| Agitation Speed | 1000 rpm |

While specific studies on the oxidative degradation of this compound in non-aqueous media are limited, the degradation pathways can be inferred from research on related alkyl phosphate esters. The primary mechanisms for the thermal and oxidative degradation of alkyl phosphates involve cleavage of the phosphorus-oxygen (P-O) and carbon-oxygen (C-O) bonds. nih.govacs.org

In thermal oxidative processes, alkyl phosphates are generally less stable than their aryl counterparts. acs.orgcdc.gov The decomposition of tributyl phosphate, for instance, is observed to be less thermally stable than tri-p-tolyl phosphate. cdc.gov Degradation can be initiated by the cleavage of the C–O bond, a process that is often the rate-limiting step. acs.org The presence of oxygen can lead to the formation of various oxidized hydrocarbon species and water. cdc.gov This generated water can, in turn, promote hydrolytic degradation pathways even in a nominally non-aqueous system. cdc.gov

Quantum chemistry studies on alkyl phosphate-based electrolytes indicate that their oxidative stability is influenced by the surrounding chemical environment. acs.org The presence of certain anions can significantly lower the oxidative stability of the solvent by facilitating H-abstraction reactions following the initial electron removal. acs.org For this compound, degradation in an industrial non-aqueous fluid would likely proceed via radical mechanisms involving the butyl chains, potentially initiated by heat, radiation, or the presence of catalytic metal surfaces, leading to chain scission and the formation of smaller oxidized organic molecules and inorganic phosphates. nih.govacs.org

This compound demonstrates solubility in water and miscibility with various organic solvents, which makes it a versatile compound in industrial applications. lookchem.com Its compatibility allows it to be used as a plasticizer, where it can be incorporated into polymer matrices to enhance flexibility. lookchem.com It also finds use as a corrosion inhibitor, forming a protective layer on metal surfaces. lookchem.com

As the salt of a weak acid, its behavior is sensitive to pH. In acidic solutions, it will be protonated to form dibutyl phosphoric acid (HDBP), which has different solubility and complexing properties. HDBP is a known degradation product in nuclear fuel reprocessing solvents (e.g., TBP in n-dodecane) and its presence can interfere with the stripping of metal ions like uranyl nitrate by forming strong complexes. researchgate.net

In terms of reactivity, dibutyl phosphate is known to be incompatible with strong oxidizing agents such as perchlorates, peroxides, permanganates, and nitrates. nj.gov Its utility as a raw material or intermediate in chemical synthesis stems from the reactivity of the phosphate group. lookchem.com In alkaline waste streams, such as those containing sodium carbonate, DBP can be effectively removed using adsorbent resins like Amberlite XAD-4 and XAD-7, indicating an interaction with these polymer surfaces. tandfonline.com

Rheological Behavior and Viscoelasticity in Formulations

The introduction of a salt like this compound into a polymer solution, particularly one containing polyelectrolytes (polymers with charged groups), can have significant effects. The ions (Na⁺ and DBP⁻) can shield the electrostatic repulsions between charged segments on the polymer chains. mdpi.comnih.gov This charge-screening effect typically causes the coiled polymer chains to contract, reducing their hydrodynamic volume and leading to a decrease in the solution's viscosity. nih.gov This effect is particularly pronounced for divalent ions compared to monovalent ions. mdpi.com

Conversely, as a surfactant, this compound could also interact with hydrophobic segments of a polymer, potentially forming micelle-like clusters that act as physical cross-links between chains. This would increase the effective molecular weight and entanglement, leading to an increase in viscosity and potentially inducing gel-like, viscoelastic behavior. nih.gov Viscoelasticity, characterized by the storage modulus (G') representing elastic properties and the loss modulus (G'') representing viscous properties, is a key feature of structured fluids. mdpi.comsemanticscholar.org The addition of surfactants or other excipients can transform a non-viscoelastic system into a viscoelastic one by promoting the formation of a structured internal network. nih.gov The ultimate effect of this compound on a specific polymer formulation would depend on a complex interplay between ionic strength effects and specific surfactant-polymer interactions.

Viscosity Modification Mechanisms

The influence of this compound on the viscosity of aqueous systems is primarily governed by solute-solvent and solute-solute interactions. While specific research on the viscosity modification mechanisms of this compound is limited, the behavior of similar phosphate salts in solution provides a basis for understanding its potential effects. The viscosity of sodium phosphate solutions has been observed to increase exponentially with concentration. researchgate.net This phenomenon can be attributed to the capacity of hydrogen phosphate ions to engage in hydrogen bonding, which enhances the viscosity of the medium. researchgate.net

In the case of dibutyl phosphate (the anionic component of this compound), there is an indication that the sodium ion has a pronounced tendency to interact with the dibutyl phosphate ion, leading to the formation of ion-aggregates. researchgate.net This aggregation, along with the inherent ability of the phosphate group to form hydrogen bonds, likely plays a crucial role in restricting the movement of water molecules, thereby increasing the bulk viscosity of the solution. researchgate.net The butyl groups, being hydrophobic, may also contribute to the formation of micelle-like structures or other aggregates, further impeding flow and increasing viscosity.

The extent of viscosity modification is expected to be dependent on several factors, including the concentration of this compound, the temperature of the system, and the presence of other solutes. At lower concentrations, the viscosity increase may be modest, primarily driven by individual ion-solvent interactions. As the concentration rises, the formation of larger aggregates would lead to a more significant and non-linear increase in viscosity.

To illustrate the potential impact of this compound on viscosity, a hypothetical data table is presented below. It is important to note that these values are for illustrative purposes only and are not based on experimental data for this compound.

| Concentration of this compound (wt%) | Temperature (°C) | Hypothetical Viscosity (mPa·s) |

| 1 | 25 | 1.2 |

| 5 | 25 | 2.5 |

| 10 | 25 | 7.8 |

| 1 | 50 | 0.8 |

| 5 | 50 | 1.5 |

| 10 | 50 | 4.2 |

Thixotropic and Dilatant Responses

The time-dependent rheological behavior of solutions containing this compound, specifically its potential for thixotropy or dilatancy, is not well-documented in publicly available literature. However, based on the tendency of similar molecules to form structured aggregates in solution, some theoretical considerations can be made.

Thixotropy is a shear-thinning property where a fluid's viscosity decreases over time under constant shear stress, and then gradually recovers when the stress is removed. wikipedia.org This behavior is common in systems containing particles or structured solutes that can be broken down by shear. wikipedia.org In a solution of this compound, the aforementioned ion-aggregates could form a weak, interconnected network at rest, resulting in a higher initial viscosity. When subjected to shear, this network could be progressively disrupted, leading to a decrease in viscosity. Upon removal of the shear stress, the aggregates would begin to reform, and the viscosity would increase back towards its original value over a characteristic relaxation time.

Dilatancy , or shear-thickening, is the opposite phenomenon, where viscosity increases with the rate of shear strain. wikipedia.org This behavior is often observed in concentrated suspensions where particles become more closely packed under shear, leading to increased resistance to flow. wikipedia.org For this compound, a dilatant response might be plausible at very high concentrations where the aggregates are densely packed. Under high shear rates, these aggregates could jam together, causing a rapid and significant increase in viscosity.

The following table provides a hypothetical representation of how the viscosity of a concentrated this compound solution might respond to varying shear rates, illustrating potential thixotropic or dilatant behavior. These are not experimental results.

| Shear Rate (s⁻¹) | Hypothetical Viscosity (Pa·s) - Thixotropic Example | Hypothetical Viscosity (Pa·s) - Dilatant Example |

| 0.1 | 10.5 | 5.2 |

| 1 | 8.2 | 5.4 |

| 10 | 5.1 | 5.9 |

| 100 | 2.3 | 8.1 |

| 500 | 1.5 | 15.6 |

Without direct experimental data, the specific rheological profile of this compound solutions remains speculative. Further research would be necessary to fully characterize its viscosity modification mechanisms and to determine whether it exhibits thixotropic, dilatant, or other complex rheological behaviors in non-biological systems.

Advanced Applications and Performance Optimization in Industrial and Environmental Contexts

Role in Solvent Extraction and Separation Technologies

The dibutyl phosphate (B84403) anion is a critical species in solvent extraction, a technology used to separate and purify valuable elements. Its role is most pronounced in the separation of high-value and strategic metals.

Recovery of Precious Metals and Rare Earth Elements

Organophosphorus compounds are extensively used as extractants in hydrometallurgy for the recovery of rare earth elements (REEs). While reagents like Di(2-ethylhexyl)phosphoric acid (D2EHPA) are often primary choices, tributyl phosphate (TBP) is also employed, particularly for separating light REEs. mdpi.comresearchgate.netmdpi.com The extraction efficiency of these systems can be influenced by various factors, including the composition of the extractant, the acidity of the aqueous phase, and temperature. nih.gov

The dibutyl phosphate moiety, often as a component in more complex extraction systems or as an impurity, can influence the separation process. For instance, in gold extraction from chloride solutions using TBP, process conditions must be carefully controlled to ensure selective recovery over other metals like iron. researchgate.net While direct large-scale application of disodium (B8443419) butyl phosphate as a primary extractant for precious metals is not extensively documented, the underlying chemistry of the butyl phosphate group is integral to the broader field of organophosphorus-based metal recovery. rockchemicalsinc.comgoogle.com

Separation of Actinides and Fission Products in Nuclear Fuel Cycles

The most significant role of the dibutyl phosphate anion is observed in the nuclear fuel cycle, specifically within the Plutonium Uranium Reduction Extraction (PUREX) process. unt.eduosti.gov The PUREX process uses a solution of tributyl phosphate (TBP) in a hydrocarbon diluent to separate uranium and plutonium from fission products in spent nuclear fuel. iaea.orgdecachem.com

During this process, TBP undergoes radiolytic and chemical degradation, primarily forming dibutyl phosphoric acid (HDBP). researchgate.netresearchgate.net The presence of HDBP is a major operational challenge because it is a strong complexing agent for actinides and certain fission products.

Key Research Findings on HDBP in the PUREX Process:

Complex Formation: HDBP readily complexes with actinides such as Uranium (U), Plutonium (Pu), and Neptunium (Np), as well as fission products like Zirconium (Zr). researchgate.nettandfonline.com These HDBP-metal complexes are often more soluble in the organic solvent phase than the intended TBP-metal complexes.

Reduced Separation Efficiency: The formation of these strong complexes interferes with the selective stripping (back-extraction) of plutonium and uranium from the organic solvent back into an aqueous phase. researchgate.net This can lead to product losses and decreased purity.

Third Phase and Emulsion Formation: The complexes formed between HDBP and metals, particularly Zr(IV) and Pu(IV), can lead to the formation of a stable third phase or crud (an interfacial emulsion) between the organic and aqueous layers. researchgate.nettandfonline.compnnl.gov This complicates phase separation and can disrupt the continuous operation of solvent extraction equipment. pnnl.gov

The table below illustrates the impact of HDBP on the retention of Uranium in the organic phase during stripping, demonstrating its detrimental effect on recovery.

| HDBP Concentration in 1.1 M TBP/n-dodecane | Uranium(VI) Retained in Organic Phase During Stripping |

| 0 M | Negligible |

| 1 M | ~0.63 M |

This table demonstrates that as the concentration of HDBP increases, a significant amount of uranium is retained in the organic solvent, hindering its recovery. Data sourced from studies on uranyl nitrate (B79036) behavior in the presence of HDBP. researchgate.net

Application in Hydrometallurgical Processes

Hydrometallurgy involves the use of aqueous chemistry for the recovery of metals from ores, concentrates, and recycled materials. Solvent extraction is a core unit operation in many hydrometallurgical flowsheets. iaea.org Organophosphorus extractants, including phosphates and phosphonates, are a mature class of reagents used for the selective extraction of a wide range of metals. nih.gov

The dibutyl phosphate structure is relevant in several ways:

As a Degradation Product: As in the nuclear industry, the degradation of TBP to HDBP in non-nuclear hydrometallurgical applications can impact process efficiency by causing stable emulsion formation and altering extraction kinetics. iaea.org

In Synergistic Systems: The chemical principles of organophosphorus extractants are applied in synergistic solvent systems, where a mixture of extractants provides enhanced separation capabilities compared to individual components. For example, mixtures of TBP and other extractants are used for REE separation. mdpi.com

In Specialty Separations: The strong complexing nature of the dibutyl phosphate anion has been explored for specific separation challenges, such as partitioning precipitate-forming elements like iron and molybdenum in high-level waste treatment. researchgate.net

Formulation Chemistry in Detergency and Emulsification Systems

The molecular structure of disodium butyl phosphate, featuring a polar phosphate head and nonpolar butyl tails, imparts surfactant properties that are relevant in detergency and emulsification.

Surfactant Performance in Industrial Cleaning Agents

Surfactants, or surface-active agents, are fundamental components of cleaning products, valued for their ability to lower surface tension and solubilize soils. ulprospector.comaz.gov Anionic surfactants, a class that includes phosphate salts, are widely used in cleaning formulations for their effectiveness and versatility. njchm.com

This compound, as an anionic surfactant, can contribute to cleaning formulations in several ways:

Wetting: It can improve the ability of a cleaning solution to spread across and penetrate surfaces.

Dispersing: It helps to break down and suspend particulate soils in the cleaning solution, preventing redeposition.

Emulsification: It can aid in the removal of oily and greasy soils by forming emulsions.

While large-scale commodity detergents often use other primary surfactants, specialty industrial cleaners may incorporate compounds like this compound for specific performance attributes, such as hydrotroping (increasing the solubility of other surfactants) or as a component in alkaline cleaning solutions. firp-ula.orgdokumen.pub Its precursor, TBP, is used as an anti-foaming agent in some detergent solutions. wikipedia.org Butyl acid phosphate is also noted for its function as a wetting and dispersing agent. actylis.com

Emulsion Stability and Microemulsion Formation

Emulsifiers are substances that stabilize mixtures of immiscible liquids, such as oil and water. gjphosphate.com Inorganic sodium phosphates are well-known for their role as emulsifiers and stabilizers in food and industrial applications. consolidated-chemical.cominnophos.com

The dibutyl phosphate anion demonstrates a profound and often problematic ability to form and stabilize emulsions, particularly in the context of solvent extraction. As discussed in section 4.1.2, the formation of HDBP in the PUREX process leads to highly stable emulsions, or "crud," at the aqueous-organic interface. researchgate.netpnnl.gov

Factors Influencing Emulsion Stability in Systems Containing Dibutyl Phosphate:

Concentration of Dibutyl Phosphate: Higher concentrations of HDBP lead to more stable emulsions.

Presence of Metal Ions: Trivalent and tetravalent metal ions, such as Zr(IV), Fe(III), and Pu(IV), act as bridges between dibutyl phosphate molecules, forming polymeric complexes that strengthen the interfacial film and stabilize the emulsion. tandfonline.com

Acidity (pH): The pH of the aqueous phase influences the charge and complexation state of both the metal ions and the HDBP, affecting emulsion stability.

Physical Agitation: While energy is needed to create an emulsion, excessive agitation in solvent extraction contactors can exacerbate emulsion problems in the presence of HDBP. pnnl.gov

This behavior highlights the potent interfacial activity of the dibutyl phosphate anion, which, while detrimental in separation processes, underscores its fundamental properties as a powerful emulsifying agent.

After conducting a thorough search for scientific and technical information specifically on the chemical compound "this compound," it has been determined that there is insufficient publicly available data to generate the requested article according to the provided outline.

The search for detailed research findings on the specific applications of this compound—including its foaming characteristics, use as a flame retardant in polymeric composites, role in the plasticization of polymer blends, function in stabilizing polymer degradation, and its catalytic or co-catalytic activities in organic synthesis—did not yield any relevant results.

The available literature and data focus on related but chemically distinct compounds, such as tributyl phosphate (TBP) and dibutyl phosphate. Attributing the properties and applications of these other compounds to this compound would be scientifically inaccurate and misleading.

Therefore, in adherence to the instructions to provide a thorough, informative, and scientifically accurate article focusing solely on this compound, it is not possible to create content for the specified sections and subsections. No verifiable data, research findings, or data tables specific to "this compound" in these advanced applications could be located.

Influence of this compound on Reaction Selectivity and Rate in Specific Industrial Reactions

Extensive research into the publicly available scientific literature and patent databases did not yield specific information or detailed research findings regarding the direct influence of this compound on reaction selectivity and rate in specific industrial chemical reactions.

While organophosphates and their salts can play various roles in industrial chemistry, including as catalysts, promoters, buffers, or phase-transfer agents, the specific catalytic activity of this compound in influencing the kinetics and product distribution of industrial syntheses is not well-documented in the searched sources.

Similarly, in the field of phase-transfer catalysis, where salts are used to facilitate reactions between reactants in immiscible phases, there is no specific mention or data presented for the use of this compound. The literature on phase-transfer catalysis is extensive but focuses on other quaternary ammonium or phosphonium salts.

Research concerning polymerization and esterification reactions also does not specify the use of this compound as a catalyst or additive to control reaction rates and selectivity. For instance, in emulsion polymerization, various salts are used to control stability and pH, but the specific impact of this compound on the polymerization kinetics or the final polymer structure is not detailed. In transesterification reactions for biodiesel production, other sodium phosphate salts like trisodium phosphate have been investigated as heterogeneous catalysts, but comparable data for this compound is absent.

Furthermore, in large-scale industrial processes such as the selective oxidation of hydrocarbons (e.g., n-butane to maleic anhydride), where various promoters are added to catalysts to enhance performance, this compound is not mentioned as a promoter in the reviewed literature.

Based on a comprehensive search of available resources, there is a lack of specific and detailed research findings to construct a data-driven analysis of this compound's influence on reaction selectivity and rate in industrial reactions. The specific role and quantitative effects of this compound in catalytic applications remain largely undocumented in the public domain. Therefore, no data tables on its performance in influencing reaction kinetics or selectivity can be provided.

Environmental Transformation, Fate, and Remediation Technologies Non Toxicological

Abiotic Degradation Pathways in Aquatic and Terrestrial Systems

The primary formation route of monobutyl and dibutyl phosphates in the environment is through the hydrolysis of their parent compound, tributyl phosphate (B84403) (TBP). This reaction involves the stepwise cleavage of the ester bonds.

The hydrolysis of TBP produces butyl alcohol and, sequentially, dibutyl phosphate (DBP) and monobutyl phosphate (MBP). nih.gov The process can be catalyzed by both acids and bases. nih.gov In base-catalyzed hydrolysis, the reaction may effectively stop at the formation of dibutyl phosphate. nih.gov

Dibutyl phosphate itself contains ester functional groups and may be susceptible to further hydrolysis under environmental conditions. iaea.org While specific kinetic data for DBP hydrolysis in natural waters is limited, the hydrolysis half-life of a structurally similar compound, dimethyl phosphoric acid, was reported to be 2.4 days in a neutral solution at 100°C. iaea.org It has been suggested that increasing the carbon chain length, as in the case of DBP, may not significantly increase the rate of hydrolysis. iaea.org

The ultimate hydrolysis product of these butyl phosphate esters is inorganic phosphoric acid. nih.gov

Direct photolysis, the degradation of a chemical by direct absorption of sunlight, is not considered a significant environmental fate process for dibutyl phosphate. nih.gov Chemical structure analysis reveals that DBP does not possess chromophores that absorb light at wavelengths greater than 290 nm, which is the spectrum of sunlight that reaches the Earth's surface. nih.gov Therefore, it is not expected to be susceptible to direct photodegradation. nih.gov

While direct photolysis is unlikely, indirect photolytic processes may contribute to degradation. These reactions involve transformation by photochemically generated reactive species, such as environmental radicals.

In the atmosphere, dibutyl phosphate can be degraded by reacting with photochemically-produced hydroxyl radicals (•OH). nih.gov The primary mechanism for the reaction between hydroxyl radicals and alkyl phosphates is hydrogen-atom abstraction, preferentially occurring at the alpha-position of the phosphate group. nih.gov This reaction can be a significant pathway for the transformation of butyl phosphates that partition to the atmosphere.

The estimated rate constant and corresponding atmospheric half-life for the vapor-phase reaction of dibutyl phosphate are presented in the table below.

| Parameter | Value |

|---|---|

| Vapor-Phase Reaction Rate Constant with •OH Radicals (at 25 °C) | 5.3 x 10-11 cm3/molecule-sec |

| Estimated Atmospheric Half-Life | ~7.3 hours |

Data based on an atmospheric concentration of 5x105 hydroxyl radicals per cm3. nih.gov

Sorption and Mobility in Environmental Compartments

The movement and distribution of butyl phosphates in the environment are heavily influenced by their interaction with soil and sediment. Dibutyl phosphate is expected to adsorb to suspended solids and sediment if released into water. iaea.org The extent of this adsorption can be estimated using the soil organic carbon-water (B12546825) partition coefficient (Koc).

| Parameter | Value |

|---|---|

| Estimated Soil Adsorption Coefficient (Koc) | 490 |

Based on a classification scheme, this value suggests that dibutyl phosphate is expected to have moderate mobility in soil. iaea.org

As organophosphorus compounds, DBP and MBP are expected to adsorb to inorganic oxides present in soil, such as aluminum and iron oxides. iaea.orgnih.gov This interaction is a key factor in the retention of phosphate compounds in soil. nih.gov The adsorption process can be influenced by soil pH, as both DBP and MBP are acidic and will exist as anions in most neutral-to-alkaline environments. iaea.org This anionic nature can lead to repulsion from negatively charged soil surfaces, but strong specific adsorption can still occur with metal oxides.

The potential for disodium (B8443419) butyl phosphate and its related species to leach through the soil profile and into groundwater depends on a balance between their water solubility and their tendency to adsorb to soil particles.

Given its moderate estimated Koc value, dibutyl phosphate is expected to have some mobility in soil. iaea.org As an acid with an estimated pKa of 0.88, DBP will exist almost entirely in its anionic (charged) form in typical environmental pH ranges (5 to 9). iaea.org Anionic compounds can be mobile in soils, particularly in soils with low anion exchange capacity or where negatively charged soil surfaces repel the molecule.

The leaching of phosphorus compounds is generally lower in soils with high clay and metal oxide content due to greater adsorption capacity. nih.gov Conversely, in sandy soils with low organic matter and low mineral adsorption sites, the potential for leaching is higher. mdpi.com Therefore, the leaching potential of butyl phosphates is site-specific and dependent on soil properties. Water transport mechanisms, such as preferential flow, can also play a significant role, potentially allowing the compounds to bypass high-sorption layers in the subsoil and increasing leaching risk. nih.gov

Biotic Transformation and Mineralization Studies

The biodegradation of butyl phosphates, including the anionic component of disodium butyl phosphate, is a crucial process in its environmental removal, particularly within engineered systems like wastewater treatment plants. Microbial action is the primary driver of its degradation. The fundamental mechanism involves the enzymatic hydrolysis of the ester bonds that link the butyl groups to the phosphate core. oup.com

This process occurs in a stepwise fashion, where microorganisms cleave the P-O-alkyl bonds, leading to the sequential removal of the butyl groups. oup.com This hydrolytic degradation is considered the most significant step in the detoxification and mineralization of organophosphorus compounds. oup.com A variety of microorganisms have been identified that can utilize organophosphates as a source of carbon and phosphorus. While specific studies on this compound are limited, research on related compounds like tributyl phosphate (TBP) and dibutyl phosphate (DBP) shows that bacteria from genera such as Pseudomonas, Sphingobium, Delftia, and Providencia are capable of this degradation. nih.gov The process is often initiated by enzymes like organophosphate hydrolase or phosphotriesterase, which catalyze the initial hydrolytic cleavage. oup.com

The microbial metabolism of butyl phosphates proceeds through a well-defined pathway, resulting in the formation of progressively simpler, non-toxic inorganic products. The degradation of a compound like dibutyl phosphate (the anionic part of this compound) involves the following key metabolites:

Monobutyl phosphate : The first step in the breakdown of dibutyl phosphate is the enzymatic hydrolysis of one of the ester linkages, resulting in the formation of monobutyl phosphate and the release of one molecule of n-butanol.

n-Butanol : The butanol released during hydrolysis can be readily used by various microorganisms as a carbon and energy source, eventually being mineralized to carbon dioxide and water.

Inorganic Phosphate (Orthophosphate) : Following the removal of the butyl groups, the remaining phosphate is released as inorganic orthophosphate (PO₄³⁻), which is a readily available nutrient in aquatic and soil environments.

This metabolic sequence ensures the complete breakdown of the original organophosphate molecule into its basic mineral components, a process known as mineralization.

The rate and extent of this compound biodegradation are significantly influenced by the presence or absence of oxygen. For most organophosphate esters, aerobic (oxygen-rich) conditions are more favorable for rapid and complete degradation compared to anaerobic (oxygen-deficient) conditions. nih.govfrontiersin.org

Under aerobic conditions, microorganisms utilize oxygen as the primary electron acceptor, which facilitates a more efficient metabolic process and generally leads to faster degradation rates. nih.gov Studies on various organophosphates have shown that alkyl OPEs (organophosphate esters) are more easily degraded under aerobic conditions, whereas their removal can be negligible under anaerobic conditions. nih.govfrontiersin.org While specific kinetic data for this compound is not available, the general principle for organophosphates suggests that its mineralization would be significantly more rapid in environments such as the aeration tanks of activated sludge systems than in anaerobic digesters or anoxic zones. frontiersin.org

Advanced Remediation Technologies for Environmental Contamination

Adsorption is a widely used and effective technology for removing organic contaminants like butyl phosphates from water. This process involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent). Nonionic, macroporous polymeric resins, such as Amberlite™ XAD-4, have proven effective for this purpose. tandfonline.comdupont.com

Amberlite™ XAD-4 is a hydrophobic crosslinked polystyrene polymer that can effectively remove organic substances from aqueous systems through hydrophobic interactions. dupont.comsigmaaldrich.com Research has demonstrated its feasibility for the separation of dibutyl phosphate (DBP) from alkaline solutions. tandfonline.com The adsorption process is influenced by factors such as pH, contact time, and the concentration of the compound. The kinetics of DBP adsorption onto XAD-4 resin have been described by a pseudo-first-order model. tandfonline.com

The following table summarizes research findings on the adsorption-based removal of dibutyl phosphate (DBP), the anionic component of this compound, using different adsorbent materials.

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) represent a class of remediation technologies that utilize highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. mdpi.com These processes are particularly effective for the mineralization of recalcitrant organic compounds, converting them into less harmful substances such as carbon dioxide and water. mdpi.com

One of the AOPs studied for the degradation of di-n-butyl phosphate (DBP), the anionic component of this compound, is ozonation. repec.orgarpgweb.com Experimental studies using a semi-batch reaction vessel have demonstrated the applicability of ozone oxidation for the mineralization of DBP. repec.org Research has shown that the oxidation kinetics of DBP can be described by a first-order kinetic model. repec.org

In one study, the effect of ozone oxidation on DBP was observed at ambient temperature. The initial DBP concentration of 2300 ppm was significantly reduced to a final concentration of 30 ppm within 600 minutes of treatment with ozone. arpgweb.com The efficiency of the degradation process was found to be influenced by temperature, with oxidation occurring more rapidly at elevated temperatures compared to ambient conditions. arpgweb.com The global reaction rate constants for this process were determined to be in the range of 10⁻³ min⁻¹. repec.org

The following table summarizes the findings of an experimental study on the ozone oxidation of DBP.

Membrane Filtration Techniques for Recovery and Removal

Membrane filtration is a pressure-driven separation process that uses a semi-permeable membrane to separate components in a fluid stream. nih.gov This technology has been investigated for the removal of organophosphate compounds from aqueous solutions. researchgate.net Specifically, ultrafiltration (UF), a low-pressure membrane technique, has shown potential for the removal and recovery of dissolved di-n-butyl phosphate (DBP). researchgate.net

Studies have explored the use of Micellar-Enhanced Ultrafiltration (MEUF) for the simultaneous removal of DBP and other contaminants from aqueous solutions. researchgate.net In this technique, a surfactant, such as Sodium Dodecyl Sulphate (SDS), is added to the solution at a concentration above its critical micelle concentration. The surfactant molecules form micelles that can solubilize the organic pollutant molecules. The larger micelle-pollutant aggregates are then retained by the ultrafiltration membrane, while the water passes through.

Research has been conducted to optimize various parameters affecting the separation efficiency of DBP using ultrafiltration membranes. The parameters studied include membrane pore size, DBP concentration in the feed, and the acidity of the feed solution. researchgate.net Using a 3000 MWCO (Molecular Weight Cut-Off) pore size membrane, a DBP removal of over 90% was achieved from an aqueous solution. researchgate.net The optimal conditions for this level of removal were a feed acidity of 0.5 M HNO₃ and an initial DBP concentration of 720 ppm. researchgate.net

The table below presents the results from a study on the removal of DBP using ultrafiltration.

Theoretical and Computational Chemistry of Disodium Butyl Phosphate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For derivatives of butyl phosphate (B84403), these methods have been employed to understand stability, reactivity, and spectral characteristics. chalcogen.ro

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it a primary tool for determining the most stable three-dimensional arrangement of atoms in a molecule. stackexchange.comnih.gov The process of geometry optimization involves finding the coordinates of the atoms that correspond to the lowest possible ground state energy. stackexchange.com

For butyl phosphate derivatives such as di-n-butyl phosphate (HDBP), DFT calculations have been used to determine molecular structural properties. chalcogen.ro These calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide optimized molecular structures that are true minima on the potential energy surface. nih.govnih.gov The total energy computed through these methods is an indicator of the molecule's stability. For instance, studies comparing tri-n-butyl phosphate (TBP) and its degradation products, HDBP and mono-n-butyl phosphate (H2MBP), have shown that TBP has the lowest total energy, indicating greater stability compared to its derivatives. chalcogen.ro

Table 1: Calculated Energy Parameters for Butyl Phosphate Derivatives using DFT

| Compound | Total Energy (Hartree) | Dipole Moment (Debye) |

| Tri-n-butyl phosphate (TBP) | -1017.69 | 3.25 |

| Di-n-butyl phosphate (HDBP) | -866.52 | 3.68 |

| Mono-n-butyl phosphate (H2MBP) | -715.34 | 4.32 |

Data sourced from a DFT study on TBP and its derivatives. chalcogen.ro

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. chalcogen.ro A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. chalcogen.ro In the case of butyl phosphate derivatives, FMO analysis has revealed that tri-n-butyl phosphate (TBP) possesses a larger HOMO-LUMO energy gap compared to di-n-butyl phosphate (HDBP) and mono-n-butyl phosphate (H2MBP), correlating with its higher stability. chalcogen.ro This suggests that the reactivity of these compounds increases as the butyl groups are removed. chalcogen.ro

Table 2: Frontier Molecular Orbital Energies for Butyl Phosphate Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Tri-n-butyl phosphate (TBP) | -7.58 | -0.23 | 7.35 |

| Di-n-butyl phosphate (HDBP) | -7.49 | -0.31 | 7.18 |

| Mono-n-butyl phosphate (H2MBP) | -7.42 | -0.42 | 7.00 |

Data sourced from a DFT study on TBP and its derivatives. chalcogen.ro

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and predict how it will interact with other chemical species. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface, where red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue signifies electron-poor regions (positive potential) prone to nucleophilic attack. chalcogen.ro

For di-n-butyl phosphate (HDBP), MEP maps show that electronegative regions are localized on the oxygen atoms, particularly the phosphoryl (P=O) oxygen and the hydroxyl (O-H) oxygen. chalcogen.ro Conversely, the hydrogen atoms, especially the one in the hydroxyl group, exhibit a large positive charge, creating a dense electropositive potential. chalcogen.ro This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding, and identifying the sites for electrophilic and nucleophilic reactions. chalcogen.ro The oxygen atoms act as nucleophilic partners, while the hydrogen atoms are spots for electrophilic reactivity. chalcogen.ro

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for studying the dynamic behavior of molecules in solution, including their conformational changes, interactions with solvent molecules, and aggregation tendencies. researchgate.net

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can model these effects by explicitly including solvent molecules (like water) in the simulation box. For phosphate-containing molecules, these simulations are challenging due to the complex interactions involving charged species. nih.gov

Studies on related compounds, such as dibutyl phosphoric acid (HDBP), have involved the development of re-parameterized molecular dynamics force fields to accurately model their behavior in simulations. researchgate.net These force fields are optimized to reproduce experimental values for properties like density and dipole moment. researchgate.net Such simulations provide insights into the conformational preferences of the molecule in different solvents and how solvent molecules arrange themselves around the solute. For organic phosphates, MD simulations can reveal the role of water in mediating interactions, forming hydrogen bonds, and influencing the binding of the phosphate groups to other species. frontiersin.org

Phosphate compounds, particularly their salts, can exhibit complex aggregation behavior in solution. MD simulations are a key tool for investigating the formation of clusters or aggregates at the molecular level. For example, simulations of supersaturated solutions of disodium (B8443419) phosphate (Na₂HPO₄) have been used to directly observe phase separation and calculate the solubility limit. nih.gov These models can be refined by adjusting force field parameters to match experimental data, which is crucial for accurately capturing the tendency of ions to form stable salt bridges. nih.gov

In systems containing organophosphates like dibutylbutyl phosphonate (B1237965) (DBBP), aggregation is a known phenomenon that can influence processes like solvent extraction. iaea.org Dynamic Light Scattering (DLS) experiments complemented by molecular modeling can characterize the size and stability of aggregates formed under different conditions. iaea.org For instance, studies have shown that the aggregates formed by Zr-DBBP complexes are more stable than those formed by Zr-TBP complexes. iaea.org MD simulations of HDBP have also been used to study dimerization and the behavior of hydrogen bonds between molecules, which is the initial step in the formation of larger aggregates. researchgate.net

Spectroscopic Property Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing molecular structures. Computational chemistry offers methods to predict NMR chemical shifts, which can aid in spectral assignment and the interpretation of experimental data. The prediction of ³¹P NMR chemical shifts is particularly relevant for disodium butyl phosphate.

The standard approach involves calculating the absolute magnetic shielding tensor (σ) for the nucleus of interest at a given level of theory. beilstein-journals.org The chemical shift (δ) is then determined by referencing this value to the calculated shielding of a standard reference compound, such as 85% H₃PO₄. beilstein-journals.org

The accuracy of these predictions depends heavily on the chosen computational methodology, including the DFT functional and the basis set. researchgate.net Studies have shown that for phosphorus compounds, functionals like PBE0 or ωB97x-D combined with triple-ζ quality basis sets, such as 6-311G(2d,2p), can provide reliable results. beilstein-journals.org However, systematic errors are common, and a highly effective strategy is to apply a linear scaling correction. beilstein-journals.org This involves calculating the shifts for a training set of related molecules and plotting them against experimental values. The resulting linear equation is then used to correct the predicted shifts for the target molecule, significantly improving accuracy. beilstein-journals.org

For a molecule like this compound, the computational workflow would involve:

Performing a conformational search to identify the lowest energy structure(s) in the desired solvent.

Optimizing the geometry of each conformer using a reliable DFT functional (e.g., B3LYP-D3BJ/6-31G(d)). github.io

Calculating the NMR isotropic shielding values for each conformer, often with a different functional and larger basis set optimized for NMR predictions (e.g., WP04/6-311++G(2d,p)). beilstein-journals.orggithub.io

Averaging the predicted shifts based on the Boltzmann population of each conformer.

Applying a linear scaling correction derived from known experimental data for similar organophosphates.

| Nucleus | Computational Method | Predicted Chemical Shift (δ), ppm (Hypothetical) |

| ³¹P | PBE0/6-311G(2d,2p) with PCM solvent model | 1.5 |

| ¹³C (α-CH₂) | B3LYP/6-311++G(d,p) | 67.8 |

| ¹³C (β-CH₂) | B3LYP/6-311++G(d,p) | 32.5 |

| ¹³C (γ-CH₂) | B3LYP/6-311++G(d,p) | 18.9 |

| ¹³C (δ-CH₃) | B3LYP/6-311++G(d,p) | 13.6 |

| ¹H (α-CH₂) | B3LYP/6-311++G(d,p) | 3.95 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical computational methods and expected values for organophosphates.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations are indispensable for assigning the observed spectral bands to specific atomic motions.

These calculations are typically performed using DFT methods to compute the harmonic vibrational frequencies. cas.cz The process involves first optimizing the molecular geometry to find a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. olemiss.edu

For accurate predictions, it is crucial to use appropriate levels of theory, such as the B3LYP functional with a Pople-style basis set like 6-311++G(d,p). cas.cznih.gov The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is also important as solute-solvent interactions can influence vibrational frequencies. cas.cz

IR Spectroscopy : A vibrational mode is IR active if it causes a change in the molecule's dipole moment. northwestern.edu The computational output provides the frequency and the intensity of the absorption.

Raman Spectroscopy : A mode is Raman active if it leads to a change in the molecule's polarizability. olemiss.edu Calculations can predict both the frequency and the Raman activity.

For the butyl phosphate anion, key vibrational modes include the P=O and P-O stretching frequencies, as well as various C-H and C-C stretching and bending modes from the butyl chains. Computational studies on similar small organophosphates have shown that DFT calculations can accurately model the characteristic phosphate vibrations. cas.cz Often, calculated frequencies are uniformly scaled by a small factor (e.g., ~0.96 for B3LYP) to better match experimental data, although some studies may present unscaled frequencies to avoid obscuring solvent effects. cas.cz

| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) (Hypothetical) | Expected Activity |

| P-O⁻ Symmetric Stretch | A' | ~980 | IR, Raman |

| P-O⁻ Asymmetric Stretch | A'' | ~1090 | IR, Raman |

| P-O-C Symmetric Stretch | A' | ~770 | IR, Raman |

| P-O-C Asymmetric Stretch | A'' | ~830 | IR, Raman |

| C-H Asymmetric Stretch | A'', A' | ~2960 | IR, Raman |

| C-H Symmetric Stretch | A' | ~2875 | IR, Raman |

| CH₂ Scissoring | A' | ~1465 | IR, Raman |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical vibrational frequencies for organophosphates.

Reaction Pathway Elucidation and Transition State Analysis

The hydrolysis of organophosphates is a fundamental chemical reaction. This compound, being a phosphate diester anion, can undergo hydrolysis to yield monobutyl phosphate and butanol. This process is generally slow in neutral water but can be catalyzed by acids or bases. osti.gov